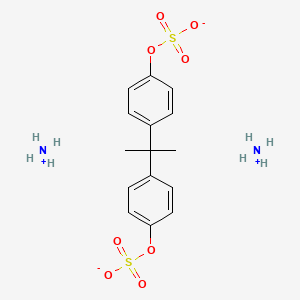

Bisphenol A Bissulfate Diammonium Salt

描述

Bisphenol A Bissulfate Diammonium Salt (CAS: 857283-05-7; TRC B619525) is a sulfated derivative of bisphenol A (BPA) with two ammonium counterions . It is structurally characterized by sulfate groups attached to the phenolic hydroxyl groups of BPA, forming a diammonium salt. This modification enhances its water solubility compared to non-sulfated bisphenols, making it suitable for analytical standards and biochemical applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A Bissulfate Diammonium Salt typically involves the sulfonation of Bisphenol A. The reaction is carried out by treating Bisphenol A with sulfuric acid, followed by neutralization with ammonium hydroxide to form the diammonium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, ensuring high purity and yield of the final product .

Types of Reactions:

Common Reagents and Conditions:

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

科学研究应用

Bisphenol A Bissulfate Diammonium Salt has a wide range of applications in scientific research:

作用机制

The mechanism of action of Bisphenol A Bissulfate Diammonium Salt involves its interaction with various molecular targets:

Estrogen Receptors: The compound can bind to estrogen receptors, mimicking the effects of natural hormones.

Androgen Receptors: It also acts as an antagonist to androgen receptors, affecting various physiological processes.

Transcription Factors: The compound influences the activity of several transcription factors, including PPARγ, C/EBP, and Nrf2, which play roles in metabolism, cancer progression, and cardiovascular health.

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfated Bisphenol Derivatives

Bisphenol A Bissulfate Disodium Salt (CAS: 10040-44-5)

- Structure : Similar sulfated BPA backbone but with sodium instead of ammonium counterions.

- Properties : Molecular weight 331.34 (sodium salt vs. ~343.38 for diammonium salt, estimated from isotopic analogs in ).

- Applications: Used as an analytical standard for detecting sulfated bisphenol metabolites in environmental and biological samples .

- Key Difference : Sodium salts generally exhibit lower solubility in organic solvents compared to ammonium salts, which may influence their utility in enzymatic or redox reactions .

Bisphenol S (BPS) Derivatives

- Structure: Bisphenol S (4,4'-sulfonyldiphenol) lacks sulfate ester groups but contains a sulfonyl bridge.

- Properties: Higher thermal stability than BPA due to the sulfonyl group.

- Key Difference: Sulfated BPA derivatives are more polar and less bioaccumulative than non-sulfated bisphenols like BPS .

Ammonium vs. Other Counterions in Sulfated Compounds

ABTS (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Diammonium Salt)

- Structure: A sulfonated aromatic compound with diammonium counterions, analogous in salt formation to Bisphenol A Bissulfate Diammonium Salt.

- Applications : Widely used as a redox mediator in laccase-driven degradation of pollutants. The diammonium group enhances solubility and electron transfer efficiency compared to sodium salts .

- Key Difference: ABTS generates stable radical cations during redox reactions, whereas sulfated bisphenols primarily serve as metabolites or reference standards .

Diammonium Phosphate

- Structure: Inorganic salt (NH₄)₂HPO₄, unrelated to bisphenols but shares the diammonium motif.

- Properties : High water solubility and use in fertilizers. Highlights the versatility of ammonium salts in diverse applications compared to sulfated organics .

Physicochemical and Functional Properties

Solubility and Stability

- This compound: High aqueous solubility due to ionic ammonium groups.

- Comparison with Sodium Salts: Sodium salts (e.g., Bisphenol A Bissulfate Disodium Salt) are less hygroscopic but may precipitate in high-ionic-strength solutions .

Analytical and Environmental Behavior

- Detection: Sulfated bisphenols are analyzed via LC-MS/MS due to their polarity. They are often biomarkers of Phase II metabolism in organisms exposed to BPA .

- However, sulfated derivatives may hydrolyze back to BPA in environmental matrices .

Data Tables

Table 1. Key Properties of this compound and Analogs

*Estimated based on isotopic analogs in .

Table 2. Environmental and Toxicological Comparison

Research and Industrial Implications

- Analytical Chemistry: Sulfated bisphenols are critical for quantifying human exposure to BPA. Their ammonium salts improve chromatographic resolution compared to sodium salts .

- Biochemical Applications: Diammonium salts like ABTS demonstrate the utility of ammonium counterions in enhancing enzymatic redox reactions, a property that could extend to sulfated bisphenols in niche applications .

生物活性

Bisphenol A Bissulfate Diammonium Salt (BPA-BS) is a derivative of Bisphenol A (BPA), a widely used industrial chemical known for its potential endocrine-disrupting properties. BPA and its analogues, including BPA-BS, have garnered significant attention due to their prevalence in consumer products and their associated health risks. This article aims to provide a comprehensive overview of the biological activity of BPA-BS, including its mechanisms of action, toxicity profiles, and relevant case studies.

BPA-BS is formed through the sulfation of BPA, which alters its chemical behavior and biological activity. The compound is characterized by the following properties:

- Chemical Formula : CHNOS

- Molecular Weight : 306.31 g/mol

- CAS Number : 857283-05-7

BPA-BS exhibits biological activity primarily through its interaction with hormone receptors, particularly estrogen receptors. The following mechanisms have been identified:

- Estrogen Receptor Modulation : BPA-BS can bind to estrogen receptors (ERs), mimicking the effects of natural estrogens. This interaction can lead to altered gene expression and cellular responses related to growth and differentiation.

- Endocrine Disruption : Similar to BPA, BPA-BS may disrupt normal endocrine functions, potentially leading to reproductive and developmental issues.

- Oxidative Stress Induction : Studies indicate that BPA analogues can induce oxidative stress in cells, contributing to cellular damage and inflammation.

Toxicity Profiles

The toxicity of BPA-BS has been assessed through various studies, focusing on both in vitro and in vivo models. Key findings include:

- Cytotoxicity : In vitro studies have demonstrated that BPA-BS can induce cytotoxic effects in human cell lines at certain concentrations.

- Reproductive Toxicity : Animal studies suggest that exposure to BPA-BS may affect reproductive health, similar to other BPA derivatives.

- Developmental Effects : Research indicates potential developmental toxicity associated with prenatal exposure to BPA-BS.

Case Study 1: Prenatal Exposure and Neurodevelopment

A notable case study highlighted the effects of high prenatal exposure to BPA on infant neurodevelopment. The mother exhibited elevated urinary BPA concentrations during pregnancy, which correlated with transient neurobehavioral changes in the infant postnatally. This case underscores the potential implications of BPA analogues like BPA-BS on early brain development .

Case Study 2: Human Biomonitoring

A human biomonitoring initiative across Europe found that BPA and its analogues were prevalent in urine samples from a significant percentage of the population. This study raises concerns about chronic exposure to endocrine disruptors, including BPA-BS, and their long-term health effects .

Research Findings

Recent systematic reviews and high-throughput screening analyses have provided insights into the biological activity of BPA analogues:

- Structural Similarity : Many studies indicate that BPA analogues, including BPA-BS, exhibit structural and biological similarities to BPA itself, suggesting comparable endocrine activity .

- Low-Dose Effects : Emerging evidence suggests that low doses of BPA and its derivatives can elicit biological responses that may not be evident at higher doses, complicating risk assessment .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicity of this compound:

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Bisphenol A Bissulfate Diammonium Salt, and how is purity validated?

Synthesis typically involves sulfonation of Bisphenol A followed by neutralization with ammonium hydroxide. Key steps include stoichiometric control of sulfating agents (e.g., sulfur trioxide or chlorosulfonic acid) and pH adjustment to isolate the diammonium salt. Purity is validated using NMR (e.g., H/C for structural confirmation) and ion chromatography to quantify residual sulfate or ammonium ions . HPLC-MS is recommended for detecting organic impurities (<0.1% threshold) .

Q. What analytical techniques are most reliable for characterizing this compound in aqueous solutions?

UV-Vis spectroscopy (λ~260 nm for aromatic sulfates) and LC-MS/MS (negative ion mode, m/z ~441 for [M-NH]) are standard. For quantification, ion-pair chromatography with conductivity detection achieves ppm-level sensitivity. Cross-validation with FTIR (S=O stretching at 1240–1150 cm) ensures structural integrity .

Q. How does the solubility profile of this compound influence experimental design?

The compound is highly water-soluble (~12–15 g/L at 20°C), but solubility decreases in polar aprotic solvents (e.g., acetonitrile). Buffer selection (pH 6–8) is critical to prevent ammonium dissociation, which alters reactivity. Pre-saturation of solvents is advised for kinetic studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Ventilation is required due to potential ammonium off-gassing. Storage in airtight containers at ≤25°C prevents hygroscopic degradation. Toxicity data (LD >2000 mg/kg in rodents) suggest low acute risk, but chronic exposure studies are lacking .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Kinetic studies show that maintaining temperatures below 40°C during sulfonation reduces sulfone byproducts. Microreactor systems improve heat dissipation and yield (>95%). Post-synthesis, dialysis (MWCO 500 Da) effectively removes unreacted Bisphenol A .

Q. What advanced methodologies resolve challenges in quantifying trace amounts of this compound in biological matrices?

Solid-phase extraction (HLB cartridges) coupled with UPLC-QTOF-MS enables detection at ng/mL levels. Isotope dilution using C-labeled analogs (e.g., TRC B519518) corrects matrix effects. Method validation requires spike-recovery tests (85–115% acceptable range) .

Q. How does the compound’s sulfonate group influence its reactivity in polymer crosslinking applications?

The sulfonate acts as a nucleophile in epoxy resin curing, accelerating gelation times by 30% compared to non-sulfonated analogs. In situ FTIR monitors C-O-S bond formation (950 cm), with activation energy ~50 kJ/mol .

Q. What are the conflicting reports on its endocrine-disrupting potential, and how can they be reconciled?

In vitro assays (e.g., ERα transactivation) show weak estrogenicity (EC >10 μM), but metabolite studies suggest Bisphenol A release under enzymatic hydrolysis (e.g., sulfatases). Discrepancies arise from assay sensitivity; LC-MS/MS-based metabolomic profiling is recommended for in vivo models .

Q. How does pH and temperature affect the stability of this compound in long-term storage?

Accelerated stability studies (ICH Q1A guidelines) reveal degradation >10% at pH <5 (ammonium loss) or >40°C (sulfonate hydrolysis). Lyophilization extends shelf life (>24 months) with <2% impurity formation .

Q. Data Contradiction Analysis

Q. Why do reported solubility values vary across studies, and how can researchers address this?

Variations stem from differences in ionic strength (e.g., buffer vs. pure water) and crystallization methods (slow cooling vs. rapid precipitation). Standardizing solvent pre-treatment (e.g., degassing) and using dynamic light scattering to assess aggregation can reduce discrepancies .

属性

IUPAC Name |

diazanium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2H3N/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOPCNUOROLILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747194 | |

| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-05-7 | |

| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。